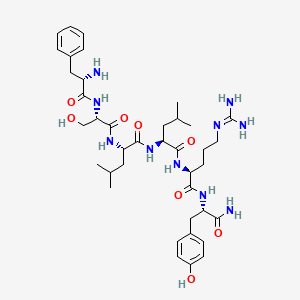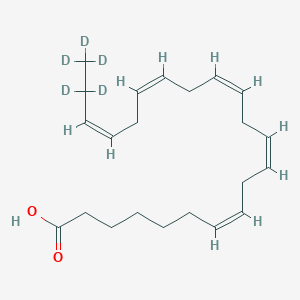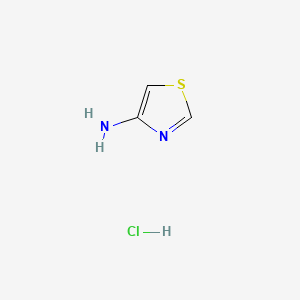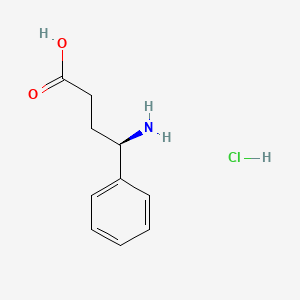
五氯硝基苯-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentachloronitrobenzene-13C6, also known as Pentachloronitrobenzene-1,2,3,4,5,6-13C6 or Benzene-13C6, pentachloronitro- (9CI), is a stable isotope labelled compound . It is typically used in research tools for infectious disease research . The molecular formula of Pentachloronitrobenzene-13C6 is 13C6 Cl5 N O2 and it has a molecular weight of 301.29 .
Molecular Structure Analysis
The solid phase of Pentachloronitrobenzene displays a stacked rhombohedral structure of molecular planes in which the molecules lie flat on each plane occupying the sites of a hexagonal lattice .Chemical Reactions Analysis
Pentachloronitrobenzene (PCNB) is a quasi-planar hexa-substituted benzene formed by a benzene ring decorated with a –NO2 group and five chlorine atoms . It displays a layered structure of rhombohedral planes in which the molecules can rotate around a six-fold-like axis .Physical And Chemical Properties Analysis
Pentachloronitrobenzene-13C6 is a neat product with a molecular weight of 301.29 . More detailed physical and chemical properties were not found in the search results.科学研究应用
Detection of Pentachloronitrobenzene (PCNB)
Molecularly imprinted polymers (MIPs) specifically targeting PCNB and containing silver nanoparticles have been prepared by free radical polymerization reaction . This method provides a point-of-care and cost-effective tool for rapidly detecting PCNB in food matrices with high sensitivity and selectivity .
Uptake and Accumulation in Plants
PCNB, a typical organochlorine fungicide utilized all over the world, was chosen as the target contaminant to investigate the influence of nanocarbon on its transportation in soil-pak choi system . The study found that PCNB would be absorbed by pak choi .
Biodegradation
PCNB can be biodegraded by certain bacterial species. The application of 16S rRNA gene sequencing and metagenomic analysis would deepen our understanding of bacterial community composition and diversity during the rehabilitation of toxics .
Environmental Impact
The environmental impact of PCNB is a significant area of research. Studies have shown that the excessive use of pesticides like PCNB can lead to residues exceeding national standards in vegetables, fruits, and other agricultural products .
Human Health Risk
Studies have been conducted to assess the human health risk associated with the uptake and accumulation of PCNB in food crops . In vitro toxicity test indicated that PCNB could directly impair intestinal epithelial cells (Caco-2 cells) and thus pose a potential risk to human intestine .
Nanocarbon Influence
Research has been conducted to investigate the influence of nanocarbon on the transportation of PCNB from soil to plants . The study found that the transportation of PCNB inside plant was inhibited when pak choi was planted in soil containing higher concentration of nanocarbon .
作用机制
Target of Action
Pentachloronitrobenzene-13C6, typically abbreviated as PCNB-13C6, is primarily targeted towards fungi . It is used as a fungicide to suppress the growth of fungi in various crops .
Mode of Action
It is known that it interacts with its targets (fungi) and causes changes that inhibit their growth .
Biochemical Pathways
PCNB-13C6 affects several biochemical pathways. It is labile in soil, with a half-life of 1.8 days . It degrades to other metabolites, mainly reducing to pentachloroaniline (PCA), but also to pentachlorophenol (PCP) through hydrolysis and pentachlorothioanisole (PCTA) . Another metabolite is methyl pentachlorophenyl sulfide (MPCPS) .
Pharmacokinetics
The pharmacokinetics of PCNB-13C6 involves its absorption, distribution, metabolism, and excretion (ADME). It is slightly soluble in alcohols , which may affect its bioavailability.
Result of Action
The result of PCNB-13C6’s action is the suppression of fungal growth in various crops . This leads to the prevention of fungal diseases in these crops, thereby enhancing their yield and quality.
Action Environment
The action of PCNB-13C6 is influenced by environmental factors. For instance, nanoparticles in the soil can facilitate the accumulation of PCNB-13C6 in earthworms . This suggests that the presence of certain substances in the environment can enhance the action of PCNB-13C6. Furthermore, it is labile in soil , indicating that its stability and efficacy can be affected by soil conditions.
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis of Pentachloronitrobenzene-13C6 can be achieved by introducing 13C isotopes into the starting materials used for the synthesis of Pentachloronitrobenzene. This can be done by using 13C labeled reagents or by using 13CO2 as a starting material.", "Starting Materials": [ "Chlorobenzene", "Chlorine", "Nitric acid", "Sulfuric acid", "13C labeled reagents or 13CO2" ], "Reaction": [ "The first step involves the nitration of chlorobenzene to form 4-chloronitrobenzene using a mixture of nitric acid and sulfuric acid as the nitrating agent.", "The 4-chloronitrobenzene is then chlorinated using chlorine gas to form Pentachloronitrobenzene.", "To introduce 13C isotopes, either 13C labeled reagents or 13CO2 can be used in the nitration and chlorination steps.", "The final product, Pentachloronitrobenzene-13C6, can be obtained by purifying the crude product using column chromatography or recrystallization." ] } | |
CAS 编号 |
362044-64-2 |
产品名称 |
Pentachloronitrobenzene-13C6 |
分子式 |
C6Cl5NO2 |
分子量 |
301.275 |
IUPAC 名称 |
1,2,3,4,5-pentachloro-6-nitrobenzene |
InChI |
InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
LKPLKUMXSAEKID-IDEBNGHGSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
同义词 |
1,2,3,4,5-Pentachloronitrobenzene-13C6; 2,3,4,5,6-Pentachloronitrobenzene-13C6; Avicol (pesticide)-13C6; Batrilex-13C6; Botrilex-13C6; Brassicol-13C6; Brassicol 75-13C6; Brassicol Super-13C6; Chinozan-13C6; Fartox-13C6; Folosan-13C6; Fomac 2-13C6; GC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



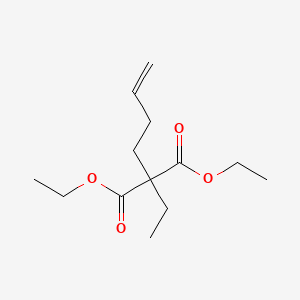

![(1R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B568827.png)

![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Methyl Ester](/img/structure/B568830.png)
